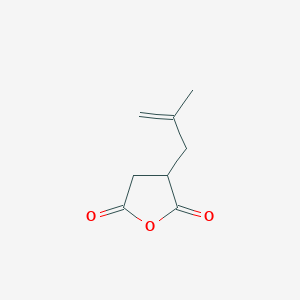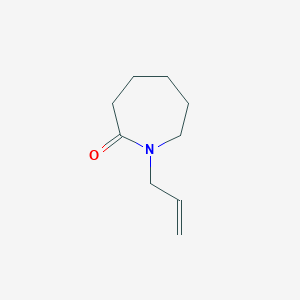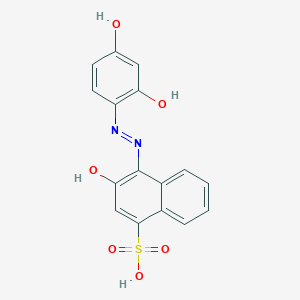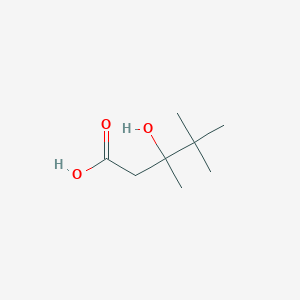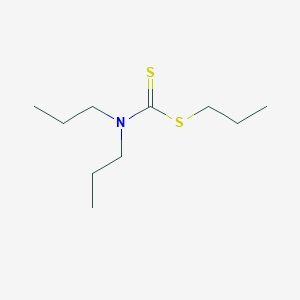
Propyl dipropyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl dipropyldithiocarbamate (PDTC) is a chemical compound that belongs to the class of dithiocarbamates. It is a yellow-colored powder that is soluble in water and organic solvents. PDTC has been widely used in scientific research for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival.
Mecanismo De Acción
Propyl dipropyldithiocarbamate inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the prevention of NF-κB translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
Propyl dipropyldithiocarbamate has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Propyl dipropyldithiocarbamate has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl dipropyldithiocarbamate is a potent inhibitor of NF-κB activity and has been widely used in scientific research. However, it has some limitations. Propyl dipropyldithiocarbamate can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. Therefore, careful optimization of the concentration and duration of Propyl dipropyldithiocarbamate treatment is required for each experiment.
Direcciones Futuras
Include investigating the effects of Propyl dipropyldithiocarbamate on other signaling pathways and its potential use in combination with other drugs. Additionally, the development of more potent and selective inhibitors of NF-κB activity, based on the structure of Propyl dipropyldithiocarbamate, is an area of active research.
Métodos De Síntesis
Propyl dipropyldithiocarbamate can be synthesized by reacting propylamine with carbon disulfide followed by treatment with sodium hydroxide and propylene oxide. This method yields Propyl dipropyldithiocarbamate with high purity and yield.
Aplicaciones Científicas De Investigación
Propyl dipropyldithiocarbamate has been extensively used in scientific research to investigate the role of NF-κB in various physiological and pathological processes. It has been shown to inhibit the activity of NF-κB in vitro and in vivo, leading to a decrease in pro-inflammatory cytokine production and an increase in cell death.
Propiedades
Número CAS |
19047-79-1 |
|---|---|
Nombre del producto |
Propyl dipropyldithiocarbamate |
Fórmula molecular |
C10H21NS2 |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
propyl N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 |
Clave InChI |
IQMQTTJSYGOQRS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=S)SCCC |
SMILES canónico |
CCCN(CCC)C(=S)SCCC |
Sinónimos |
Dipropyldithiocarbamic acid propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




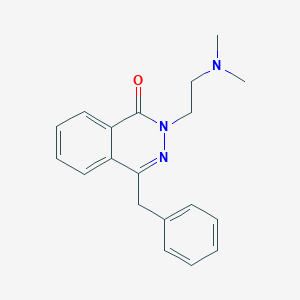
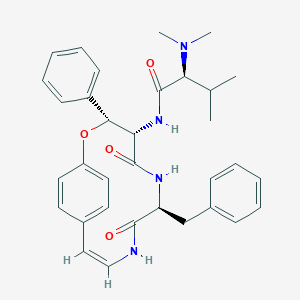
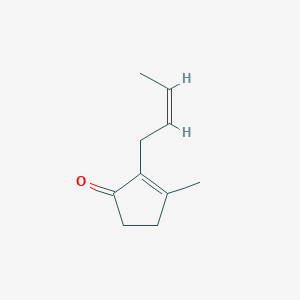
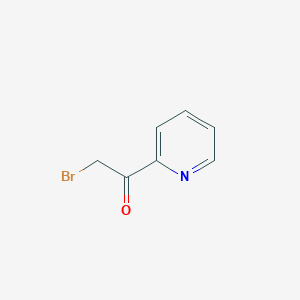
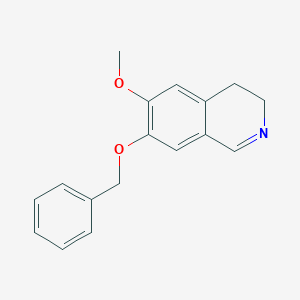
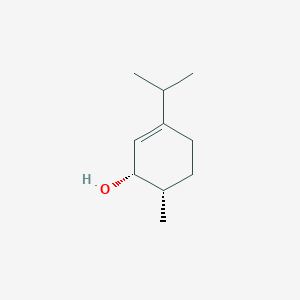
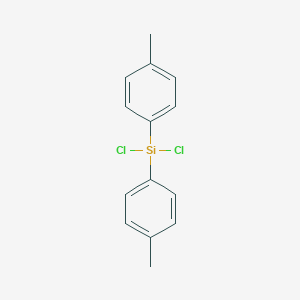
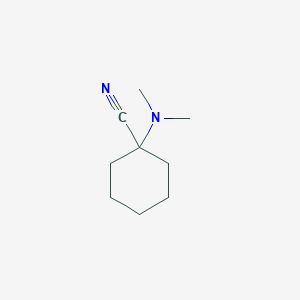
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
